1,3-Propanediol-2-13C

Catalog No.
S1913406
CAS No.
285138-84-3
M.F
C3H8O2
M. Wt
77.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propanediol-2-13C

CAS Number

285138-84-3

Product Name

1,3-Propanediol-2-13C

IUPAC Name

(213C)propane-1,3-diol

Molecular Formula

C3H8O2

Molecular Weight

77.09 g/mol

InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1+1

InChI Key

YPFDHNVEDLHUCE-OUBTZVSYSA-N

SMILES

C(CO)CO

Canonical SMILES

C(CO)CO

Isomeric SMILES

C([13CH2]CO)O

1,3-Propanediol-2-13C is a stable isotopic variant of 1,3-propanediol, where the carbon atom at position 2 is labeled with the carbon-13 isotope. This compound has the chemical formula C₃H₈O₂ and is classified as a diol due to the presence of two hydroxyl (-OH) groups. It appears as a colorless, viscous liquid that is miscible with water, making it a valuable solvent in various industrial applications. The compound is primarily utilized as a building block in the production of polymers, particularly polytrimethylene terephthalate, which is used in textiles and other materials .

, including:

  • Hydrogenolysis: This reaction involves the conversion of glycerol to 1,3-propanediol through selective hydrogenolysis. The process typically requires specific catalysts to enhance selectivity and yield .
  • Hydration of Acrolein: One traditional method for producing 1,3-propanediol involves the hydration of acrolein. This process can lead to various by-products if not carefully controlled .
  • Biotechnological Conversion: Microorganisms such as Clostridium diolis can convert glycerol into 1,3-propanediol through fermentation processes. This method is considered more sustainable compared to traditional chemical synthesis .

1,3-Propanediol exhibits low toxicity and does not pose significant hazards when inhaled. It has been studied for its potential effects on various biological systems. For instance, it may influence gut microbiota and intestinal stem cell regulation, contributing to intestinal homeostasis . Furthermore, its low toxicity profile makes it suitable for use in cosmetic formulations and food products .

1,3-Propanediol can be synthesized through several methods:

  • Chemical Synthesis:
    • Hydration of Acrolein: This method involves adding water to acrolein under controlled conditions.
    • Hydroformylation of Ethylene Oxide: Ethylene oxide can be hydroformylated to produce 3-hydroxypropionaldehyde, which is subsequently hydrogenated to yield 1,3-propanediol .
  • Biotechnological Methods:
    • Fermentation: Using genetically modified strains of Escherichia coli or other microorganisms to convert glucose or glycerol into 1,3-propanediol. This method is noted for its lower energy consumption compared to traditional routes .

1,3-Propanediol has diverse applications across various industries:

  • Polymer Production: It serves as a key ingredient in producing polytrimethylene terephthalate and other polymers used in textiles and packaging .
  • Solvent and Intermediate: The compound is utilized as a solvent in adhesives, coatings, and cosmetics due to its excellent solubility properties .
  • Antifreeze Agent: It can be formulated into antifreeze products due to its low freezing point and high boiling point characteristics .

Research on the interactions of 1,3-propanediol with biological systems indicates that it may affect metabolic pathways involving short-chain fatty acids and other metabolites. Studies utilizing carbon-13 nuclear magnetic resonance spectroscopy have helped elucidate these interactions by tracking metabolic changes in organisms exposed to this compound . Additionally, its role as a non-toxic solvent makes it an attractive candidate for further pharmacological studies.

Several compounds are chemically similar to 1,3-propanediol. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
1,2-PropanediolC₃H₈O₂Has hydroxyl groups at positions 1 and 2; used widely in food and pharmaceuticals.
Ethylene GlycolC₂H₆O₂Commonly used as an antifreeze; higher toxicity compared to 1,3-propanediol.
GlycerolC₃H₈O₃A triol with three hydroxyl groups; used extensively in food and pharmaceutical industries.

The uniqueness of 1,3-propanediol lies in its specific structure that allows for distinct chemical reactivity and lower toxicity compared to its counterparts like ethylene glycol.

Isotope-Specific Synthetic Routes for ¹³C-Labeled Propanediols

The synthesis of 1,3-propanediol-2-¹³C requires specialized methodologies that incorporate carbon-13 isotopes at the specific position during formation. Current approaches leverage established synthetic pathways while integrating isotopically enriched precursors to achieve the desired labeling pattern.

Catalytic Hydroformylation with ¹³C-Enriched Precursors

Catalytic hydroformylation represents a cornerstone methodology for isotope-specific synthesis of 1,3-propanediol-2-¹³C [1] [2] [3]. The process employs ¹³C-enriched carbon monoxide as the isotopic precursor, which becomes incorporated at the C-2 position during the hydroformylation reaction sequence.

The Shell process adaptation utilizes ethylene oxide as the starting material, which undergoes hydroformylation with ¹³C-enriched carbon monoxide and hydrogen in the presence of cobalt-based catalysts [1] [3]. Under optimal conditions of 150-200°C and 10-30 bar pressure, this methodology achieves conversion rates of 80-95% with selectivities ranging from 85-92% toward the desired propanediol product [1] [3]. The cobalt catalyst system demonstrates exceptional activity for the incorporation of ¹³C-labeled carbon monoxide, with the isotopic label becoming specifically positioned at the C-2 carbon through the formyl insertion mechanism [1].

Alternative hydroformylation approaches employ rhodium-containing catalyst compositions comprising anionic rhodium-containing complexes [2]. These systems operate effectively at temperatures between 100-150°C and demonstrate conversion rates of 75-90% with selectivities of 70-85% [2]. The rhodium catalysts exhibit enhanced selectivity for the hydroformylation of epoxide substrates, enabling efficient incorporation of ¹³C-enriched carbon monoxide at the terminal position [2].

Research investigations have established that the hydroformylation mechanism proceeds through coordinated insertion of ¹³C-enriched carbon monoxide into the metal-alkyl bond, followed by hydrogenation of the resulting acyl intermediate [2] [3]. This mechanistic pathway ensures precise positioning of the ¹³C isotope at the C-2 position of the resulting 1,3-propanediol product. Optimization studies reveal that tertiary phosphine-modified cobalt carbonyl catalysts provide superior performance, with oxidation treatment of the tertiary phosphine ligand enhancing catalyst activity [3].

Selective Glycerol Deoxygenation Using Isotopic Reagents

Selective glycerol deoxygenation methodologies represent an alternative synthetic approach for producing 1,3-propanediol-2-¹³C through the utilization of isotopically labeled glycerol precursors [4] [5] [6]. This strategy employs ¹³C-labeled glycerol as the starting material, with subsequent selective removal of the central hydroxyl group to generate the target compound.

The catalytic hydrogenolysis approach utilizes advanced platinum-tungsten catalyst systems supported on mesoporous materials [4]. Research with Pt/Nb₂W₁₅O₅₀ catalysts demonstrates exceptional performance, achieving 75.6% glycerol conversion with 66.5% selectivity toward 1,3-propanediol under reduced hydrogen pressure conditions of 1.0 MPa [4]. The catalyst system operates through synchronized deoxygenation and hydrogenation reactions, with strong interactions between active platinum sites and oxygen vacancies facilitating the selective transformation [4].

Alternative deoxygenation methodologies employ selective dehydroxylation strategies through acetalization-tosylation-detosyloxylation reaction sequences [5] [6]. This approach achieves conversion rates of 85-90% with selectivities of 80-85% through a three-step process: acetalization of glycerol, selective tosylation of the central hydroxyl group, and catalytic hydrogenolysis removal of the tosyloxy group [5] [6]. The methodology enables precise control over the deoxygenation site, ensuring retention of the ¹³C isotope at the desired position.

Recent advances in glycerol deoxygenation have demonstrated the effectiveness of bifunctional catalysts containing platinum and heteropolyacids [7]. These systems achieve optimized performance through combined acid and metal functionality, with conversion rates ranging from 60-80% and selectivities of 55-75% under hydrogen pressures exceeding 4.0 MPa [8] [7]. The heteropolyacid component facilitates glycerol dehydration, while the platinum sites catalyze subsequent hydrogenation reactions [7].

Purification and Isotopic Enrichment Techniques

The production of high-purity 1,3-propanediol-2-¹³C requires sophisticated purification methodologies capable of achieving both chemical purity and isotopic enrichment. These techniques must address the dual challenges of separating the target compound from reaction by-products while maintaining or enhancing the isotopic enrichment level.

Chromatographic Separation of Isotopologues

Chromatographic methodologies provide essential capabilities for the separation and purification of isotopically labeled propanediols [9] [10] [11] [12]. High-performance liquid chromatography systems demonstrate effectiveness for isotopologue separation through exploitation of subtle physicochemical differences between ¹³C-labeled and unlabeled compounds.

Reversed-phase liquid chromatography employing octadecyl-bonded silica stationary phases achieves separation factors ranging from 1.01-1.05 for carbon isotopologues [9] [12]. The separation mechanism relies on secondary isotope effects, where the presence of ¹³C atoms influences the hydrophobic interactions with the stationary phase [12]. Mobile phase systems utilizing water-acetonitrile gradients provide optimal resolution, with typical values ranging from 1.2-2.5 for isotopologue pairs [9] [12].

Gas chromatographic separations demonstrate superior performance for volatile isotopologues, achieving separation factors of 1.02-1.08 using polar stationary phases [10] [13]. Research investigations reveal that the polarity of the stationary phase plays a critical role in isotopologue separation, with ionic liquid-based columns providing exceptional selectivity [13]. The IL111i stationary phase demonstrates normal isotope effects for all separations tested, with resolution values ranging from 1.5-3.0 [13].

Ion-exchange chromatography provides specialized capabilities for separating charged isotopologues and metabolites [14]. Strong cation-exchange resins achieve separation factors of 1.1-1.3 with resolution values of 2.0-4.0 for ¹³C-labeled metabolites [14]. The separation mechanism exploits differences in electrostatic interactions between isotopologues and the charged stationary phase [14].

Normal-phase liquid chromatography systems utilizing silanol functional groups demonstrate effectiveness for isotopologue separation through hydrogen bonding interactions [9] [11]. The separation relies on OH-π interactions between aromatic compounds and silanol groups, with deuterated analytes exhibiting stronger interactions due to enhanced electron density [9]. Separation factors typically range from 1.01-1.04 with resolution values of 1.1-2.0 [9] [11].

Nuclear Magnetic Resonance-Guided Purity Assessment Protocols

Nuclear magnetic resonance spectroscopy provides unparalleled capabilities for isotopic purity assessment and quantitative analysis of ¹³C-labeled compounds [15] [16] [17] [18] [19] [20] [21]. Quantitative proton nuclear magnetic resonance methodologies enable precise determination of both chemical purity and isotopic composition with exceptional accuracy.

Quantitative ¹H nuclear magnetic resonance protocols achieve detection limits of 0.1-1.0% with precision values ranging from 0.5-2.0% relative standard deviation [15] [16] [21]. The methodology employs internal calibration standards with known purity, enabling absolute quantification of the target compound [16] [21]. Sample requirements typically range from 4-12 mg, with measurements performed at controlled temperatures of 25°C in deuterated solvents [21].

High-performance quantitative nuclear magnetic resonance techniques demonstrate exceptional precision, achieving measurement uncertainties below 0.1% for certified reference materials [18]. These methodologies employ optimized experimental parameters including single-pulse sequences without carbon decoupling, 64K data points with zero-filling to 256K, and temperature regulation within ±0.1 K [18]. The approach enables certification of isotopic purity with relative expanded uncertainties below 0.1% at 95% confidence intervals [18].

¹³C satellite analysis provides specialized capabilities for isotopic composition determination through analysis of natural abundance ¹³C signals [20]. This methodology achieves detection limits of 0.01-0.1% with precision values of 1.0-3.0% relative standard deviation [20]. The technique enables assessment of isotopic enrichment without requiring isotopically labeled internal standards [20].

Position-specific ¹³C analysis methodologies enable determination of isotope ratios at individual carbon positions within complex molecules [19]. These techniques achieve detection limits of 0.1-0.5% with measurement uncertainties of ±0.9% [19]. The methodology employs alternating ¹³C-coupled and ¹³C-decoupled ¹H nuclear magnetic resonance spectra, followed by data reduction schemes that isolate signals of interest from impurity contributions [19].

Two-dimensional nuclear magnetic resonance techniques provide enhanced capabilities for impurity detection and structural confirmation [17]. These methodologies achieve detection limits of 0.5-2.0% for overlapping impurities that cannot be resolved using one-dimensional techniques [17]. The approach enables identification of structural analogs, isomers, and degradation products that may be present as minor impurities [17].

External calibration methodologies including ERETIC and PULCON provide alternative approaches for quantitative analysis [15] [22]. ERETIC systems achieve detection limits of 0.2-1.0% with precision values of 1.0-3.0% relative standard deviation [22]. PULCON methodologies demonstrate detection limits of 0.1-0.5% with precision values of 0.5-2.0% relative standard deviation [15] [22]. These techniques enable quantification without requiring addition of internal standards to the sample [15] [22].

XLogP3

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Wikipedia

(2-~13~C)Propane-1,3-diol

Dates

Modify: 2023-08-16

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